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Application Note
This document provides a detailed protocol for the preparation of unilamellar liposomes

composed of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPGP) using the thin-film hydration

and extrusion method. This technique is widely adopted for producing liposomes with a

homogenous size distribution, a critical factor for applications in drug delivery, gene therapy,

and model membrane studies.[1][2][3][4] DPGP is a synthetic phospholipid that is commonly

utilized in the formulation of liposomes. The sodium salt of DPGP is often used to enhance its

solubility in aqueous solutions.

The protocol herein outlines the necessary steps from the initial preparation of the lipid film to

the final characterization of the extruded liposomes. Key to this process is maintaining the

temperature above the phase transition temperature (Tm) of DPGP, which is 41°C, during both

the hydration and extrusion phases to ensure the formation of uniform vesicles. Adherence to

this protocol will enable researchers, scientists, and drug development professionals to reliably

produce DPGP liposomes with consistent and reproducible characteristics.

Experimental Protocols
Materials and Equipment

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPGP) powder

Chloroform or a chloroform:methanol mixture
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Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl, or saline)

Round-bottom flask

Rotary evaporator

Water bath or heating block

Liposome extruder (e.g., Avanti Mini Extruder)

Polycarbonate membranes (e.g., 100 nm pore size)

Gas-tight syringes

Dynamic Light Scattering (DLS) instrument for size analysis

Zeta potential analyzer

Procedure
1. Lipid Film Preparation

Weigh the desired amount of DPGP powder and transfer it to a round-bottom flask.[5]

Dissolve the DPGP in a suitable organic solvent, such as chloroform or a 2:1

chloroform:methanol mixture. A typical concentration is 10-20 mg of lipid per mL of solvent.

Ensure the lipid is completely dissolved to form a clear solution.

Remove the organic solvent using a rotary evaporator under vacuum. To create a thin, even

film on the flask's inner surface, rotate the flask in a water bath set to a temperature above

DPGP's Tm (e.g., 45-50°C).

After the bulk of the solvent has evaporated, continue to apply vacuum for at least one to two

hours to remove any residual solvent.

2. Hydration of the Lipid Film

Pre-heat the desired aqueous hydration buffer to a temperature above the Tm of DPGP

(e.g., 45-50°C).[6] The choice of buffer will depend on the intended application of the
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liposomes.

Add the warm buffer to the round-bottom flask containing the dry lipid film. The volume of the

buffer will determine the final lipid concentration of the liposome suspension.

Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing.

This process results in the formation of multilamellar vesicles (MLVs).[6]

To ensure complete hydration, allow the suspension to incubate at a temperature above the

Tm for approximately 30-60 minutes with occasional agitation.[7]

3. Liposome Extrusion

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm

pore size) according to the manufacturer's instructions.

Pre-heat the extruder's heating block to a temperature above the Tm of DPGP (e.g., 45-

50°C).[7]

Draw the MLV suspension into one of the gas-tight syringes.

Place the loaded syringe into one end of the extruder and an empty syringe into the other

end.

Once the extruder has reached the target temperature, force the MLV suspension through

the polycarbonate membrane from the full syringe to the empty one.[8]

Repeat this extrusion process for a recommended 10-21 passes.[7][9] An odd number of

passes is often recommended to ensure the final product is collected in the opposite syringe

from the starting one, minimizing contamination with any larger, unextruded vesicles.[7] This

process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.

[9]

4. Characterization of DPGP Liposomes

Size Distribution: Measure the hydrodynamic diameter and polydispersity index (PDI) of the

liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is

generally indicative of a homogenous population of liposomes.[10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.mdpi.com/1999-4923/14/3/543
https://www.avantiresearch.com/en-gb/services/equipment-products/mini-extruder-extrusion-technique
https://www.avantiresearch.com/en-gb/services/equipment-products/mini-extruder-extrusion-technique
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.avantiresearch.com/en-gb/services/equipment-products/mini-extruder-extrusion-technique
https://www.liposomes.ca/publications/1990s/Hope%20et%20al%201993%20-%20Reduction%20of%20Liposome%20Size%20and%20Preparation%20of%20Unilamellar%20Vesicles%20by%20Extrusion%20Techniques.pdf
https://www.avantiresearch.com/en-gb/services/equipment-products/mini-extruder-extrusion-technique
https://www.liposomes.ca/publications/1990s/Hope%20et%20al%201993%20-%20Reduction%20of%20Liposome%20Size%20and%20Preparation%20of%20Unilamellar%20Vesicles%20by%20Extrusion%20Techniques.pdf
https://www.scienceopen.com/document_file/2c210b22-0b8c-4f88-8abd-87b8f97270fe/PubMedCentral/2c210b22-0b8c-4f88-8abd-87b8f97270fe.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zeta Potential: Determine the surface charge of the liposomes using a zeta potential

analyzer. The zeta potential provides an indication of the stability of the liposomal

suspension.[11][12] For negatively charged lipids like DPGP, a zeta potential of less than -30

mV typically indicates good colloidal stability.[11]

Data Presentation
Parameter Typical Value Measurement Technique

DPGP Molecular Weight ~723 g/mol -

DPGP Phase Transition (Tm) 41°C
Differential Scanning

Calorimetry (DSC)

Lipid Concentration 10-20 mg/mL -

Extrusion Temperature > 41°C (typically 45-50°C) Thermometer/Thermocouple

Membrane Pore Size 100 nm (or as desired) -

Number of Extrusion Passes 10-21 -

Expected Liposome Size 100-150 nm
Dynamic Light Scattering

(DLS)

Expected Polydispersity Index < 0.2
Dynamic Light Scattering

(DLS)

Expected Zeta Potential < -30 mV Zeta Potential Analysis

Visualization
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Workflow for DPGP Liposome Preparation by Extrusion

1. Lipid Film Preparation

2. Hydration

3. Extrusion

4. Characterization
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Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1211791?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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